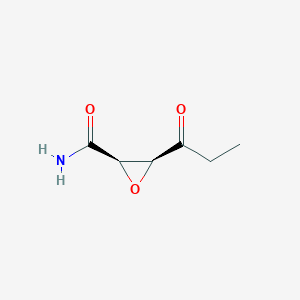
(2R,3S)-3-propanoyloxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-3-propanoyloxirane-2-carboxamide, also known as POC, is a chemical compound that has been widely studied for its potential biological and medicinal applications. POC is a chiral molecule, meaning that it has two mirror-image forms that are not superimposable. This property has important implications for its biological activity and therapeutic potential.
作用機序
The mechanism of action of (2R,3S)-3-propanoyloxirane-2-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. One proposed mechanism is that (2R,3S)-3-propanoyloxirane-2-carboxamide acts as a histone deacetylase inhibitor, which can alter gene expression and induce apoptosis in cancer cells. It has also been suggested that (2R,3S)-3-propanoyloxirane-2-carboxamide may modulate the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
生化学的および生理学的効果
(2R,3S)-3-propanoyloxirane-2-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, (2R,3S)-3-propanoyloxirane-2-carboxamide has been found to induce cell cycle arrest and inhibit cell migration and invasion. It has also been shown to decrease the expression of certain oncogenes and increase the expression of tumor suppressor genes. In inflammation research, (2R,3S)-3-propanoyloxirane-2-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells such as macrophages and T cells. In neurodegeneration research, (2R,3S)-3-propanoyloxirane-2-carboxamide has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins such as β-amyloid and tau.
実験室実験の利点と制限
One advantage of using (2R,3S)-3-propanoyloxirane-2-carboxamide in lab experiments is its potential for therapeutic applications in various diseases. Its chiral nature also makes it a useful tool for studying the effects of enantiomers on biological activity. However, one limitation is that (2R,3S)-3-propanoyloxirane-2-carboxamide can be difficult and expensive to synthesize, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on (2R,3S)-3-propanoyloxirane-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegeneration. Further studies are needed to elucidate the mechanism of action and optimize the dosage and delivery of (2R,3S)-3-propanoyloxirane-2-carboxamide for clinical use. Another area of research is the development of new synthetic methods for (2R,3S)-3-propanoyloxirane-2-carboxamide and its derivatives, which may improve its availability and reduce the cost of production. Finally, research on the effects of (2R,3S)-3-propanoyloxirane-2-carboxamide on other biological systems, such as the cardiovascular and immune systems, may reveal new applications and mechanisms of action for this compound.
合成法
The synthesis of (2R,3S)-3-propanoyloxirane-2-carboxamide involves several steps, starting from the reaction of (R)-glycidyl butyrate with ethyl isocyanate to form (R)-3-isocyanato-butyric acid ethyl ester. This intermediate is then treated with hydroxylamine hydrochloride to yield (R)-3-hydroxy-2-methylpropanamide. The final step involves the acylation of the hydroxyl group with propanoyl chloride to form (2R,3S)-3-propanoyloxirane-2-carboxamide ((2R,3S)-3-propanoyloxirane-2-carboxamide).
科学的研究の応用
(2R,3S)-3-propanoyloxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (2R,3S)-3-propanoyloxirane-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurological research, (2R,3S)-3-propanoyloxirane-2-carboxamide has been investigated for its potential to protect neurons from oxidative stress and prevent neurodegeneration.
特性
CAS番号 |
147000-09-7 |
|---|---|
製品名 |
(2R,3S)-3-propanoyloxirane-2-carboxamide |
分子式 |
C6H9NO3 |
分子量 |
143.14 g/mol |
IUPAC名 |
(2R,3S)-3-propanoyloxirane-2-carboxamide |
InChI |
InChI=1S/C6H9NO3/c1-2-3(8)4-5(10-4)6(7)9/h4-5H,2H2,1H3,(H2,7,9)/t4-,5-/m1/s1 |
InChIキー |
PTYGMCVQNSBDJQ-RFZPGFLSSA-N |
異性体SMILES |
CCC(=O)[C@@H]1[C@@H](O1)C(=O)N |
SMILES |
CCC(=O)C1C(O1)C(=O)N |
正規SMILES |
CCC(=O)C1C(O1)C(=O)N |
同義語 |
Oxiranecarboxamide, 3-(1-oxopropyl)-, (2R-cis)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



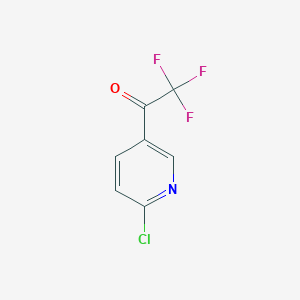
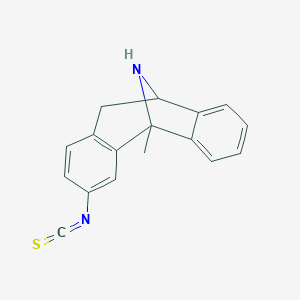
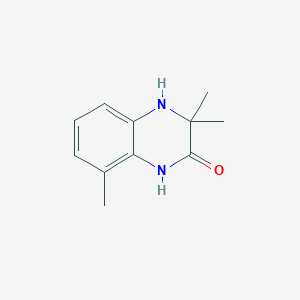
![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)
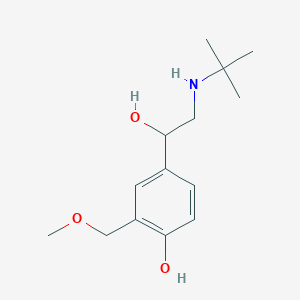
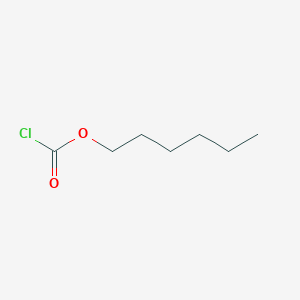
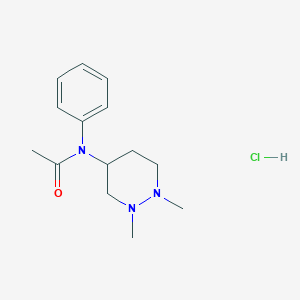
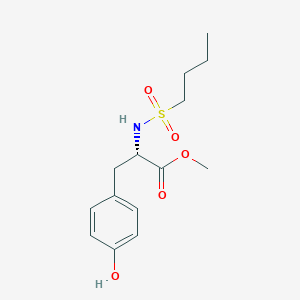
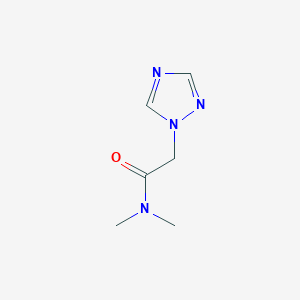
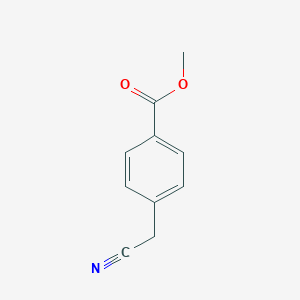
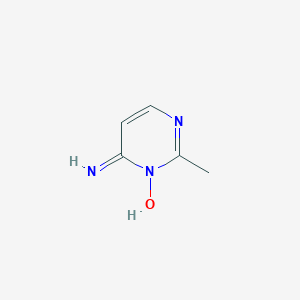
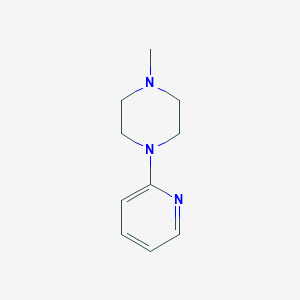
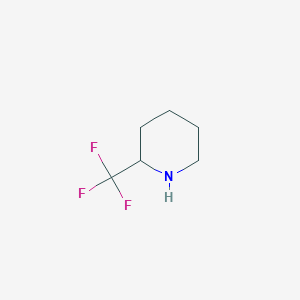
![1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione](/img/structure/B127927.png)